Cas no 2171889-20-4 (2-(3-hydroxyoxan-3-yl)-2-methylbutanoic acid)

2-(3-hydroxyoxan-3-yl)-2-methylbutanoic acid structure
2171889-20-4 structure
Product Name:2-(3-hydroxyoxan-3-yl)-2-methylbutanoic acid
CAS No:2171889-20-4
MF:C10H18O4
MW:202.247523784637
CID:6389666
PubChem ID:165589702
Update Time:2025-07-16

2-(3-hydroxyoxan-3-yl)-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-hydroxyoxan-3-yl)-2-methylbutanoic acid
    • EN300-1631887
    • 2171889-20-4
    • Inchi: 1S/C10H18O4/c1-3-9(2,8(11)12)10(13)5-4-6-14-7-10/h13H,3-7H2,1-2H3,(H,11,12)
    • InChI Key: BVDRHMBBFOTWED-UHFFFAOYSA-N
    • SMILES: O1CCCC(C1)(C(C(=O)O)(C)CC)O

Computed Properties

  • Exact Mass: 202.12050905g/mol
  • Monoisotopic Mass: 202.12050905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 66.8Ų

2-(3-hydroxyoxan-3-yl)-2-methylbutanoic acid Pricemore >>

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Additional information on 2-(3-hydroxyoxan-3-yl)-2-methylbutanoic acid

Recent Advances in the Study of 2-(3-hydroxyoxan-3-yl)-2-methylbutanoic acid (CAS: 2171889-20-4)

In recent years, the compound 2-(3-hydroxyoxan-3-yl)-2-methylbutanoic acid (CAS: 2171889-20-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following research brief provides an overview of the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical implications.

The synthesis of 2-(3-hydroxyoxan-3-yl)-2-methylbutanoic acid has been optimized through recent advancements in organic chemistry methodologies. Researchers have reported a high-yield, stereoselective synthesis route that ensures the production of the compound with high purity and enantiomeric excess. This development is crucial for scaling up production for preclinical and clinical studies. The synthetic approach involves key steps such as the formation of the oxane ring and subsequent functionalization to introduce the methylbutanoic acid moiety.

Biological studies have revealed that 2-(3-hydroxyoxan-3-yl)-2-methylbutanoic acid exhibits notable activity as a modulator of specific metabolic pathways. In vitro assays demonstrated its ability to inhibit key enzymes involved in lipid metabolism, suggesting potential applications in metabolic disorders such as obesity and diabetes. Furthermore, preliminary in vivo studies in animal models have shown that the compound can effectively reduce lipid accumulation in liver tissues, underscoring its therapeutic potential.

Another area of interest is the compound's role in anti-inflammatory responses. Recent research has identified that 2-(3-hydroxyoxan-3-yl)-2-methylbutanoic acid can downregulate pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathways. These findings position the compound as a candidate for developing novel anti-inflammatory agents, particularly for chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

Pharmacokinetic studies have also been conducted to evaluate the bioavailability and metabolic stability of 2-(3-hydroxyoxan-3-yl)-2-methylbutanoic acid. Results indicate that the compound has favorable absorption and distribution profiles, with a half-life that supports once-daily dosing in potential clinical settings. However, further optimization may be required to enhance its metabolic stability and reduce potential drug-drug interactions.

In conclusion, 2-(3-hydroxyoxan-3-yl)-2-methylbutanoic acid (CAS: 2171889-20-4) represents a promising scaffold for drug development, with demonstrated efficacy in metabolic and inflammatory disorders. Ongoing research is focused on elucidating its mechanism of action at the molecular level and exploring its therapeutic potential in additional disease models. Future studies will likely address formulation challenges and conduct comprehensive toxicity assessments to pave the way for clinical trials.

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